molecular formula C16H19FN2O2 B8473553 N-(1-cyclopropylcarbonylpiperidin-4-yl)-4-fluorobenzamide

N-(1-cyclopropylcarbonylpiperidin-4-yl)-4-fluorobenzamide

Cat. No. B8473553
M. Wt: 290.33 g/mol
InChI Key: FYHNUDJASFUMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710043B1

Procedure details

To a suspension of N-(piperidin-4-yl)-4-fluorobenzamide (556 mg) in dichloromethane (6 ml) were added cyclopropanecarboxylic acid (0.20 ml), 1-hydroxybenzotriazole (338 mg) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (480 mg) at ambient temperature. After stirring for 21 hours, the mixture was diluted with dichloromethane, and washed with water, saturated aqueous sodium hydrogen carbonate, and brine. After drying with magnesium sulfate, the solvents were removed under reduced pressure. After crystallization from diisopropyl ether, N-(1-cyclopropylcarbonylpiperidin-4-yl)-4-fluorobenzamide (627 mg) was obtained.
Quantity
556 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
338 mg
Type
reactant
Reaction Step Two
Quantity
480 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8](=[O:16])[C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[CH2:3][CH2:2]1.[CH:17]1([C:20](O)=[O:21])[CH2:19][CH2:18]1.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C>ClCCl>[CH:17]1([C:20]([N:1]2[CH2:2][CH2:3][CH:4]([NH:7][C:8](=[O:16])[C:9]3[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=3)[CH2:5][CH2:6]2)=[O:21])[CH2:19][CH2:18]1 |f:3.4|

Inputs

Step One
Name
Quantity
556 mg
Type
reactant
Smiles
N1CCC(CC1)NC(C1=CC=C(C=C1)F)=O
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
C1(CC1)C(=O)O
Name
Quantity
338 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
480 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, saturated aqueous sodium hydrogen carbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
After crystallization from diisopropyl ether

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
C1(CC1)C(=O)N1CCC(CC1)NC(C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 627 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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